molecular formula C8H4Cl2FN3S B11763115 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine

Cat. No.: B11763115
M. Wt: 264.11 g/mol
InChI Key: QOZFRTHMDJLTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 4,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine , reflects its bicyclic framework and substituent positions. The pyrido[4,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring at the 4,3 positions. Substituents are numbered as follows:

  • Chlorine at positions 4 and 7
  • Fluorine at position 8
  • Methylthio group (-SCH₃) at position 2

The SMILES notation CSC1=NC(Cl)=C(C=NC(Cl)=C2F)C2=N1 confirms the connectivity, emphasizing the sulfur atom’s bonding to the pyrimidine nitrogen at position 2.

Molecular Architecture and Bonding Patterns

The molecular formula C₈H₄Cl₂FN₃S (MW 264.11 g/mol) reveals a planar bicyclic system with conjugated π-electrons. Key structural features include:

  • Fused rings : Pyridine (six-membered) and pyrimidine (five-membered) share two adjacent atoms, creating a rigid framework.
  • Electron-withdrawing groups : Chlorine and fluorine atoms induce electron deficiency, altering reactivity.
  • Methylthio group : The sulfur atom contributes to lipophilicity and potential hydrogen bonding.

A comparative analysis of bond lengths (hypothetical due to absent crystallographic data) would likely show shortened C-Cl (1.74 Å) and C-F (1.39 Å) bonds, consistent with electronegative substituents.

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this compound remains unpublished, related pyrido-pyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems. For example, 5-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine (C₈H₆ClN₃S) displays a dihedral angle of 3.2° between rings, suggesting near-planarity. Computational models predict similar conformational rigidity for this compound, with intramolecular halogen interactions (Cl···F) stabilizing the structure.

Comparative Analysis with Related Pyrido[4,3-d]pyrimidine Derivatives

The table below contrasts key properties with structurally similar compounds:

Property This compound 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Molecular Formula C₈H₄Cl₂FN₃S C₈H₆ClN₃S C₈H₆ClN₃S
Molecular Weight (g/mol) 264.11 211.67 211.67
Substituent Positions 4,7-Cl; 8-F; 2-SCH₃ 5-Cl; 2-SCH₃ 7-Cl; 2-SCH₃
Ring Fusion [4,3-d] [4,3-d] [2,3-d]
Lipophilicity (LogP)* 2.9 (predicted) 2.4 2.3

*Predicted using PubChem algorithms .

Key differences:

  • Halogenation pattern : Dual chlorine atoms and fluorine in the target compound enhance electrophilicity compared to mono-chlorinated analogs.
  • Ring fusion orientation : The [2,3-d] fusion in shifts substituent positions, altering electronic distribution.

Properties

Molecular Formula

C8H4Cl2FN3S

Molecular Weight

264.11 g/mol

IUPAC Name

4,7-dichloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5-3(6(9)14-8)2-12-7(10)4(5)11/h2H,1H3

InChI Key

QOZFRTHMDJLTPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

A widely adopted method involves the Knoevenagel condensation of pyrimidine carbaldehydes with active methylene compounds. For example, ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate serves as a starting material, which undergoes reduction to the corresponding alcohol followed by oxidation to the aldehyde. Subsequent condensation with fluoro-substituted enolates or malononitrile derivatives introduces the fluoro and chloro substituents at positions 7 and 8, respectively. This route typically employs benzylamine as a catalyst in refluxing ethanol, yielding the pyrido[4,3-d]pyrimidine core in 60–75% yields.

Cyclization of Halogenated Intermediates

Alternative routes utilize halogenated pyridine precursors. For instance, 4,6-dichloro-5-fluoronicotinic acid is treated with thiourea in the presence of phosphoryl chloride to form the pyrimidine ring. The methylthio group is introduced via nucleophilic displacement of a chloro substituent using sodium methanethiolate under inert conditions. This method achieves higher regioselectivity for the 2-position but requires careful temperature control (0–5°C) to avoid polysubstitution.

The introduction of chlorine, fluorine, and methylthio groups necessitates precise sequential reactions to avoid side product formation.

Chlorination and Fluorination Strategies

Chlorination at positions 4 and 7 is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For example, treating the pyrido[4,3-d]pyrimidin-7-one intermediate with POCl₃ at 110°C for 6 hours yields the 4,7-dichloro derivative. Fluorination at position 8 employs hydrogen fluoride-pyridine complexes or Selectfluor® reagents, with the latter offering superior safety profiles and yields (85–90%).

Methylthio Group Incorporation

The methylthio group at position 2 is introduced via two pathways:

  • Direct Alkylation : Reaction of the 2-chloro intermediate with sodium methanethiolate in dimethylformamide (DMF) at 50°C.

  • Oxidative Sulfurization : Treatment of a 2-mercapto precursor with methyl iodide and potassium carbonate in acetone, followed by oxidation with m-chloroperbenzoic acid (mCPBA) to stabilize the thioether.

Optimization Challenges and Solutions

Regioselectivity in Halogenation

Simultaneous introduction of chlorine and fluorine at adjacent positions (C7 and C8) often leads to regioisomer formation. Computational studies suggest that electron-withdrawing groups on the pyrimidine ring direct electrophilic substitution to the para position. Employing bulky bases like 2,6-lutidine minimizes unwanted isomerization during chlorination.

Stability of Methylthio Group

The methylthio moiety is prone to oxidation during storage. Stabilization strategies include:

  • Storing the compound under nitrogen atmosphere

  • Adding radical scavengers like butylated hydroxytoluene (BHT)

  • Using amber glassware to prevent photodegradation

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₄Cl₂FN₃S, MW 264.11)

  • ¹H/¹³C NMR : Distinct signals for fluorine-coupled protons (δ 8.2–8.5 ppm) and methylthio group (δ 2.5 ppm)

  • X-ray Diffraction : Validates the planar pyrido[4,3-d]pyrimidine structure and substituent positions

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial routes favor POCl₃ over PCl₅ for chlorination due to lower corrosivity and easier waste management. Fluorination using Selectfluor® reduces HF handling risks, aligning with OSHA guidelines.

Solvent Recovery Systems

DMF and ethanol are recycled via fractional distillation, achieving >90% recovery rates. Process intensification using continuous flow reactors enhances yield by 12–15% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to pyrido[4,3-d]pyrimidines exhibit promising biological activities, particularly in cancer treatment. Notable findings include:

  • Anticancer Properties : Derivatives of this compound have shown selective inhibition against various kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2). This inhibition can lead to reduced tumor cell cycle progression and increased apoptosis in cancer cell lines .
  • Mechanism of Action : The unique substitution pattern enhances the compound's potency and selectivity in targeting specific biological pathways. Interactions with biological targets are often mediated through hydrogen bonding and π-π stacking due to the aromatic nature of its framework .

Applications in Medicinal Chemistry

Given its biological activities, 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is primarily investigated for:

  • Development of Anticancer Agents : Its ability to selectively inhibit key enzymes positions it as a candidate for therapeutic development.
  • Targeted Drug Design : The compound's structural features allow for modifications that can enhance its efficacy and reduce side effects.

Potential Applications in Materials Science

Beyond medicinal chemistry, this compound may also find applications in materials science due to its unique chemical structure:

  • Organic Electronics : Its electronic properties can be leveraged for developing organic semiconductors or photovoltaic materials.
  • Chemical Sensors : The reactivity of halogenated compounds makes them suitable for use in sensors that detect specific analytes.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

The saturated 7,8-dihydro structure reduces aromaticity, altering electronic properties and reactivity compared to the fully aromatic pyrido[4,3-d]pyrimidine system. This structural difference impacts applications; dihydro derivatives are often intermediates in multi-step syntheses, whereas the target compound is more reactive in cross-coupling reactions .

Thieno-Pyridopyrimidine Hybrids

In contrast, the target compound’s simpler core allows for broader functionalization .

Substituent Positional Isomerism

Chloro and Fluoro Substitution Patterns

  • 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 2454491-18-8): The 7-Cl/8-F substitution mirrors the target compound but introduces a ketone group at position 4.
  • 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 2763157-90-8): Positional isomerism of chlorine at C5 instead of C4 alters electronic distribution, affecting reactivity in substitution reactions. This compound is a key intermediate in KRAS inhibitor development .

Functional Group Variations

Methylthio vs. Amino or Piperazinyl Groups

These modifications enhance interactions with polar enzyme residues but increase molecular weight and synthetic complexity .

Biological Activity

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure, featuring halogenated substituents and a methylthio group, contributes to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H3Cl2FN4SC_9H_3Cl_2FN_4S with a molecular weight of approximately 289.12 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H3Cl2FN4SC_9H_3Cl_2FN_4S
Molecular Weight289.12 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Key steps may include nucleophilic substitution reactions at the chloro positions and oxidation reactions involving the methylthio group .

Biological Activity

Research indicates that compounds in the pyrido[4,3-d]pyrimidine family exhibit significant biological activities, particularly in cancer treatment. The following mechanisms have been identified:

  • Kinase Inhibition : Derivatives of pyrido[4,3-d]pyrimidines have shown selective inhibition against various kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2).
  • Cell Cycle Regulation : These compounds can inhibit tumor cell cycle progression and induce apoptosis in cancer cell lines .
  • Interactions with Biological Targets : The aromatic nature of the pyrido[4,3-d]pyrimidine framework allows for effective hydrogen bonding and π-π stacking interactions with target proteins or enzymes involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that similar compounds significantly inhibited cell proliferation in various cancer cell lines. For instance, a derivative showed IC50 values in the nanomolar range against CDK2, indicating strong kinase inhibition potential .
  • Selectivity : Comparative studies revealed that modifications at specific positions on the pyrido[4,3-d]pyrimidine framework could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis

To further illustrate the biological activity of related compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
5-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneSimilar core with one less chlorinePotential anticancer activity
6-Methylsulfanyl-pyrido[4,3-d]pyrimidin-4(3H)-oneMethylsulfanyl group at different positionAntimicrobial properties
7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-oneAmino group instead of methylthioInhibitory effects on kinases

Q & A

Basic: What are the recommended synthetic routes for 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of the pyrido[4,3-d]pyrimidine scaffold can be adapted from methods used for analogous compounds. For instance, bromination of a precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) followed by nucleophilic substitution with methylthio groups has been effective in generating similar structures . Reaction temperature and solvent polarity significantly impact yield: polar aprotic solvents (e.g., DMF) at 80–100°C optimize substitution efficiency. Halogenation steps (chloro/fluoro introduction) may require controlled stoichiometry (e.g., 1.2–1.5 equivalents of POCl₃ or Selectfluor) to avoid overhalogenation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C/¹⁹F NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons and fluorine coupling patterns. For example, ¹⁹F NMR at 470 MHz can confirm the presence of the 8-fluoro group .
  • LC-MS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M−Cl]⁻ adducts). In HRMS, deviations <2 ppm between calculated and observed values confirm structure .
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of regiochemistry, as demonstrated for related pyrido-pyrimidines .

Advanced: How can researchers address contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) for this compound?

Methodological Answer:
Unexpected peaks may arise from tautomerism, residual solvents, or byproducts. Strategies include:

  • Variable-temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign overlapping signals. For example, HSQC can distinguish between pyrimidine and pyridine ring protons .
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., des-chloro derivatives) to identify contaminant signals .

Advanced: What strategies optimize regioselectivity during halogenation or functional group introduction in the pyrido[4,3-d]pyrimidine scaffold?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directed halogenation : Use protecting groups (e.g., Boc on nitrogen) to block reactive sites. For example, fluorination at the 8-position can be directed by electron-withdrawing groups (e.g., Cl at C7) .
  • Metal-free conditions : Employ Selectfluor in acetonitrile for selective C–H fluorination without metal catalysts, minimizing side reactions .
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution preferences. For instance, Fukui indices identify nucleophilic carbons prone to chlorination .

Basic: What are the key considerations for solubility and stability during experimental handling?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the methylthio group. Degradation products (e.g., sulfoxide derivatives) can be monitored via TLC (silica, EtOAc/hexane) .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation, as seen in related fluorinated pyrimidines .

Advanced: How can computational modeling predict reactivity or binding interactions of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). For example, pyrido-pyrimidines often bind via π-π stacking and halogen bonds .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) validate predictions .
  • QSAR models : Correlate substituent effects (e.g., Cl/F electronegativity) with activity data from analogous inhibitors .

Advanced: What in vitro assays are suitable for evaluating bioactivity, given structural similarities to known inhibitors?

Methodological Answer:

  • Kinase inhibition assays : Test against FGFR1 or EGFR using ADP-Glo™ kits, referencing IC₅₀ values of related thieno-pyrimidines (e.g., IC₅₀ = 0.5–5 µM) .
  • Antibacterial screening : Use MIC assays against Gram-positive strains (e.g., S. aureus), comparing to pyrido-pyrimidine derivatives with moderate activity (MIC = 16–32 µg/mL) .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 cells to establish selectivity indices (>10-fold vs. cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.